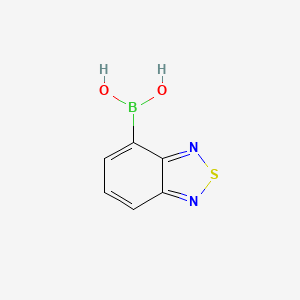

2,1,3-Benzothiadiazol-4-ylboronic acid

Descripción general

Descripción

2,1,3-Benzothiadiazol-4-ylboronic acid is a useful research compound. Its molecular formula is C6H5BN2O2S and its molecular weight is 180 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary targets of 2,1,3-Benzothiadiazol-4-ylboronic acid are the components involved in the construction of organic light-emitting diodes, organic solar cells, and organic field-effect transistors . It is used as an acceptor unit in the development of photoluminescent compounds .

Mode of Action

This compound interacts with its targets by contributing to the molecular construction of organic electronic materials . Its strong electron-withdrawing ability allows it to improve the electronic properties of the resulting organic materials .

Biochemical Pathways

The compound affects the pathways involved in the synthesis of various polymers, small molecules, and metal complexes used in organic light-emitting diodes . The changes in these pathways lead to the development of photoluminescent compounds and improvements in the electronic properties of organic materials .

Result of Action

The action of this compound results in the development of photoluminescent compounds and the improvement of the electronic properties of organic materials . These effects are crucial for the construction of organic light-emitting diodes, organic solar cells, and organic field-effect transistors .

Actividad Biológica

2,1,3-Benzothiadiazol-4-ylboronic acid is a compound that has garnered interest due to its diverse biological activities, including antibacterial, antifungal, and antioxidant properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

This compound is a boronic acid derivative of benzothiadiazole. It contains a boron atom that can form reversible covalent bonds with diols, making it useful in various chemical applications including drug design and synthesis.

Antibacterial Activity

Research indicates that benzothiadiazole derivatives exhibit significant antibacterial properties. For instance, studies have shown that certain derivatives demonstrate activity comparable to established antibiotics such as streptomycin . The structure-activity relationship (SAR) suggests that modifications to the benzothiadiazole core can enhance antibacterial efficacy.

Table 1: Antibacterial Activity of Benzothiadiazole Derivatives

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays such as DPPH and ABTS. The compound demonstrated moderate to high scavenging activity against free radicals, indicating its potential as an antioxidant agent .

Table 2: Antioxidant Activity Assay Results

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial efficacy of various benzothiadiazole derivatives, this compound was tested against several bacterial strains including Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited significant inhibitory effects on both strains at concentrations lower than many traditional antibiotics .

Case Study 2: Antioxidant Properties

Another study focused on the antioxidant properties of the compound highlighted its ability to reduce oxidative stress in cellular models. The results showed a reduction in reactive oxygen species (ROS) levels when treated with the compound, suggesting its protective role against oxidative damage .

The biological activity of this compound can be attributed to its ability to interact with biological molecules through boron-mediated coordination. This interaction can influence enzyme activities and cellular signaling pathways involved in oxidative stress response and microbial resistance.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Chemical Formula: C₆H₅BN₂O₂S

Molar Mass: 179.99 g/mol

CAS Number: 934365-16-9

Appearance: White to off-white powder

Melting Point: 213 °C - 215 °C

The compound features a benzothiadiazole unit, which is electron-deficient, making it suitable for applications requiring low band-gap materials. The boronic acid functionality allows for its participation in Suzuki coupling reactions, facilitating the synthesis of polymers and small molecules.

Organic Light-Emitting Diodes (OLEDs)

BTD-BA is utilized in the synthesis of low-band gap polymers for OLEDs. For instance, it serves as a monomer in the production of polymers like F8BT and PCPDTBT, which are known for their efficient light emission properties. These polymers can be processed via printing or coating techniques to create flexible and high-performance OLED devices .

Organic Photovoltaics (OPVs)

In OPVs, BTD-BA is incorporated into donor-acceptor systems where it acts as an electron acceptor. The compound's ability to facilitate charge transfer is critical for enhancing the efficiency of solar cells. Research has shown that devices utilizing BTD-based materials exhibit improved power conversion efficiencies due to optimized energy levels and morphology .

| Application | Material | Efficiency |

|---|---|---|

| OLEDs | F8BT | Up to 10% |

| OPVs | PCPDTBT | Up to 8% |

Coordination Chemistry

BTD derivatives have been explored as ligands in coordination complexes. For example, the synthesis of N,N’-bis(2,1,3-benzothiadiazol-4-yl)-1-phenylphosphanediamine demonstrates how BTD can coordinate with transition metals like zinc. These complexes exhibit interesting photophysical properties, making them suitable for applications in sensors and photonic devices .

Luminescent Metal–Organic Frameworks (MOFs)

Recent studies highlight the use of BTD derivatives in developing luminescent MOFs. These frameworks leverage the photophysical properties of BTD to create materials with potential applications in gas storage, separation processes, and catalysis . The incorporation of BTD into MOFs enhances their luminescent properties, making them promising candidates for optoelectronic applications.

Photoluminescent Probes

Due to its electron-deficient nature, BTD-BA is a valuable component in fluorescent probes used for biological imaging and sensing applications. Its derivatives have been shown to exhibit strong fluorescence properties upon interaction with specific analytes, enabling sensitive detection methods .

Case Study 1: Development of High-Efficiency OPVs

A study conducted by Chang et al. demonstrated that incorporating BTD-based polymers into OPV cells significantly improved efficiency through enhanced charge transport and reduced recombination losses. The optimized device architecture led to an increase in power conversion efficiency from 6% to over 8% when using BTD derivatives as acceptors .

Case Study 2: Coordination Complexes with Transition Metals

Research by Kim et al. explored the coordination chemistry of BTD derivatives with zinc ions. The resulting complexes exhibited unique photophysical behaviors that were leveraged for creating advanced luminescent materials suitable for sensors and light-emitting devices .

Propiedades

IUPAC Name |

2,1,3-benzothiadiazol-4-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BN2O2S/c10-7(11)4-2-1-3-5-6(4)9-12-8-5/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVXHEMODAHHASJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC2=NSN=C12)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674976 | |

| Record name | 2,1,3-Benzothiadiazol-4-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499769-94-7 | |

| Record name | 2,1,3-Benzothiadiazol-4-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo-2,1,3-thiadiazole-4-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.